molecular formula C23H23N5O5 B11006047 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

Cat. No.: B11006047
M. Wt: 449.5 g/mol
InChI Key: KPVAEADGULROSU-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by its two quinazolinone moieties, which are linked through an acetamide bridge. The presence of methoxy groups and the methyl substitution on the quinazoline ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the quinazolinone derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cellular processes. The quinazolinone moieties can interact with enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of enzymes involved in cell proliferation can lead to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyquinazoline-2,4-dione: Shares the quinazoline core but lacks the acetamide linkage.

    4-oxoquinazoline-3(4H)-yl derivatives: Similar structure but with different substitutions on the quinazoline ring.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide lies in its dual quinazolinone structure linked by an acetamide bridge. This configuration provides distinct chemical properties and biological activities compared to other quinazoline derivatives.

Properties

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H23N5O5/c1-14-26-18-11-20(33-3)19(32-2)10-16(18)23(31)28(14)12-21(29)24-8-9-27-13-25-17-7-5-4-6-15(17)22(27)30/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,24,29)

InChI Key

KPVAEADGULROSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCN3C=NC4=CC=CC=C4C3=O)OC)OC

Origin of Product

United States

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